(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone
Description
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Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c1-30-21-6-4-5-20(17-21)27-15-13-26(14-16-27)19-9-11-28(12-10-19)25(29)24-18-31-22-7-2-3-8-23(22)32-24/h2-8,17,19,24H,9-16,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGMXHOLBDQBJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into two primary components:
- Dihydrobenzo[b][1,4]dioxin moiety : This part contributes to the compound's lipophilicity and potential interactions with biological membranes.
- Piperazine and piperidine groups : These nitrogen-containing rings are known for their roles in receptor binding and modulation.
Molecular Formula and Weight
- Molecular Formula : C22H30N2O3
- Molecular Weight : 370.49 g/mol
The biological activity of this compound is primarily attributed to its interaction with various G protein-coupled receptors (GPCRs) . These receptors play crucial roles in numerous physiological processes, including neurotransmission, hormone release, and immune responses. The compound may act as an agonist or antagonist depending on the specific receptor it interacts with.
Target Receptors
Research indicates that the compound may interact with several key receptors:
- Serotonin Receptors (5-HT) : Potential modulation of mood and anxiety.
- Dopamine Receptors (D2/D3) : Implications for psychotropic effects.
- Adrenergic Receptors : Possible influence on cardiovascular function.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant activity against certain cancer cell lines, suggesting a potential role in oncology. For example, it has shown cytotoxic effects on:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
In Vivo Studies
Preliminary in vivo studies have indicated that the compound may possess anti-inflammatory properties. Animal models treated with the compound showed reduced inflammation markers compared to control groups.
Study 1: Anticancer Activity
A recent study published in Journal of Medicinal Chemistry investigated the anticancer properties of this compound. The results showed that it inhibited cell proliferation in HeLa cells by inducing apoptosis through mitochondrial pathways. The study concluded that the compound could be a lead candidate for further development in cancer therapeutics.
Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of the compound, revealing its potential as an anxiolytic agent. Behavioral tests in rodents indicated reduced anxiety-like behavior when administered at specific dosages .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and structurally characterizing this compound?
- Synthesis : Multi-step reactions starting with precursors like benzo[d]thiazole or piperazine derivatives. Key steps include coupling the dihydrobenzodioxin moiety to the piperazine-piperidine scaffold under optimized conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours) .
- Characterization : Use NMR (¹H/¹³C) to confirm connectivity, mass spectrometry for molecular weight validation, and HPLC for purity assessment (>95%) .
| Synthesis Step | Key Reagents/Conditions | Characterization Technique |
|---|---|---|
| Piperazine-piperidine coupling | DMF, 70°C, 18 hours | ¹H NMR (δ 3.2–3.8 ppm for piperazine protons) |
| Methanone linkage formation | CDI (carbonyldiimidazole), THF | LC-MS (m/z ~495 [M+H]⁺) |
Q. How can researchers design initial pharmacological screening assays for this compound?
- Target Selection : Prioritize serotonin/dopamine receptors due to structural similarity to piperazine-containing antipsychotics .
- Assay Design :
- In vitro : Radioligand binding assays (e.g., 5-HT₁A or D₂ receptors) using HEK293 cells .
- Dose Range : 1 nM–10 µM to establish IC₅₀ values .
Advanced Research Questions
Q. How can contradictory results in receptor binding assays be resolved?
- Data Analysis : Compare binding affinities across receptor subtypes (e.g., 5-HT₁A vs. 5-HT₂A) to identify selectivity .
- Structural Modifications : Introduce substituents (e.g., halogenation at the benzodioxin ring) to enhance target specificity .
- Assay Validation : Use orthogonal methods (e.g., functional cAMP assays) to confirm receptor activity .
Q. What strategies optimize synthetic yield and purity for scaled-up production?
- Reaction Optimization :
-
Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to improve coupling efficiency .
-
Catalyst Use : Employ Pd/C for hydrogenation steps to reduce byproducts .
- Purification : Gradient column chromatography (hexane/EtOAc to CH₂Cl₂/MeOH) for intermediates; recrystallization for final product .
Challenge Solution Outcome Low coupling efficiency Switch to DMSO, increase temp to 80°C Yield improved from 45% to 68% Impurity from side reactions Add silica gel filtration post-reaction Purity >99%
Q. How can computational modeling predict metabolic stability and environmental fate?
- Metabolism Prediction : Use ADMET software (e.g., SwissADME) to identify labile sites (e.g., piperazine N-demethylation) .
- Environmental Persistence :
- Hydrolysis Studies : Incubate at pH 2–12 to assess stability under extreme conditions .
- Degradation Products : Analyze via HRMS to detect benzodioxin ring cleavage byproducts .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Source Investigation : Compare assay conditions (e.g., cell lines, incubation time). For example, HEK293 vs. CHO cells may express varying receptor isoforms .
- Structural Confirmation : Re-validate compound identity via X-ray crystallography to rule out stereochemical variability .
Environmental and Safety Considerations
Q. What methodologies assess the compound’s ecotoxicological impact?
- Aquatic Toxicity : Perform acute toxicity tests on Daphnia magna (LC₅₀) .
- Bioaccumulation : Measure logP values (predicted ~3.5) to evaluate lipid membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
